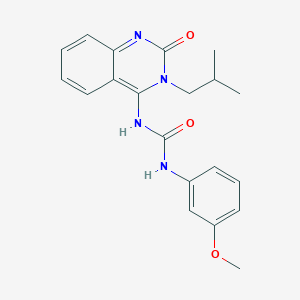
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonistic Activity at Adenosine Receptors
Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds were synthesized and tested for their ability to bind to adenosine receptors, with specific substitutions on the quinazoline ring enhancing affinity. This class of compounds could serve as a tool for further characterization of adenosine A(3) receptors, offering potential applications in the development of therapies for conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2000).
Antiproliferative Activity
Novel urea derivatives with structural similarities have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have led to the identification of compounds with significant activity, highlighting the potential of quinazoline and urea derivatives in the development of new anticancer drugs (Perković et al., 2016).
Antimicrobial and Antibacterial Properties
Research has also been conducted on quinazoline derivatives for their antimicrobial and antibacterial properties. Novel compounds have been synthesized and shown to exhibit potent antibacterial activities against various strains of bacteria, suggesting their utility in addressing antibiotic resistance and developing new antibacterial agents (Dhokale et al., 2019).
Inhibition of Acetylcholinesterase
Quinazoline derivatives containing urea/thiourea groups have been explored for their potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. These inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, showcasing the therapeutic versatility of quinazoline and urea derivatives (Kurt et al., 2015).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13(2)12-24-18(16-9-4-5-10-17(16)22-20(24)26)23-19(25)21-14-7-6-8-15(11-14)27-3/h4-11,13H,12H2,1-3H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDHUWLIVEOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

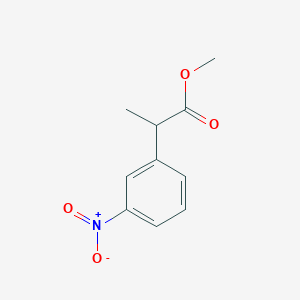
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)

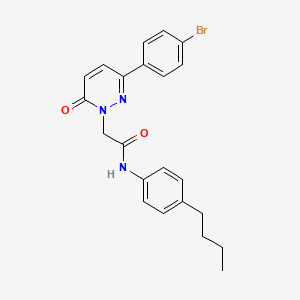
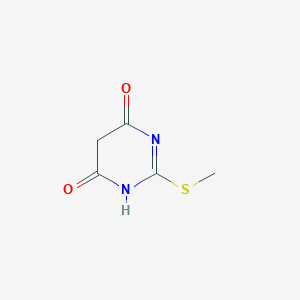
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)
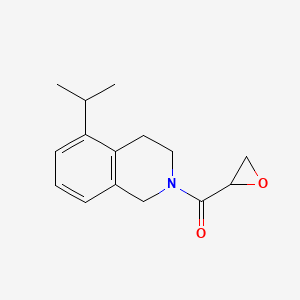
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)
